molecular formula C9H12ClN3O B1344117 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL CAS No. 945895-48-7

1-(2-Chloropyrimidin-4-YL)piperidin-3-OL

Cat. No.: B1344117
CAS No.: 945895-48-7
M. Wt: 213.66 g/mol
InChI Key: OZTKPDVMLVHPOB-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . Its structure features a chloropyrimidine ring, a key heterocycle in medicinal chemistry, linked to a piperidin-3-ol moiety, which serves as a crucial scaffold for molecular interaction . The SMILES notation for the compound is C1CC(CN(C1)C2=NC(=NC=C2)Cl)O, and its InChIKey is OZTKPDVMLVHPOB-UHFFFAOYSA-N . This compound is primarily valued as a versatile chemical building block in organic synthesis and drug discovery. The presence of the electron-deficient chloropyrimidine group makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to readily introduce the 1-(piperidin-3-ol) fragment into more complex molecular architectures. This reactivity is exploited in the synthesis of potential pharmaceutical candidates, particularly in developing kinase inhibitors and other small-molecule therapeutics where the pyrimidine core is a prevalent pharmacophore. The specific stereochemistry and hydrogen bonding capabilities provided by the piperidin-3-ol group are critical for forming specific interactions with biological targets, such as enzymes and receptors. This makes the compound a valuable intermediate for constructing compound libraries for high-throughput screening. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use in humans. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE) and safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTKPDVMLVHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624596
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945895-48-7
Record name 3-Piperidinol, 1-(2-chloro-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945895-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Scaffold: 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol serves as a high-value bifunctional scaffold. Its utility stems from the orthogonal reactivity of its two functional handles: an electrophilic 2-chloropyrimidine core and a nucleophilic 3-hydroxyl group. This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, regioselective synthesis, and application in designing kinase inhibitors and GPCR ligands.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound[1]

  • CAS Number: 1211516-70-1 (Note: Isomer specific; verify against specific enantiomer requirements)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 213.66 g/mol

  • SMILES: OC1CN(C2=NC(Cl)=NC=C2)CCC1

Key Physicochemical Properties

The molecule exhibits a "Rule of 5" compliant profile, making it an ideal starting point for oral drug candidates.

PropertyValueSignificance in Drug Design
LogP (Calculated) ~1.1Optimal lipophilicity for membrane permeability; allows room for adding hydrophobic pharmacophores.
TPSA ~58 ŲWell within the limit (<140 Ų) for good oral bioavailability.
H-Bond Donors 1 (OH)Critical for H-bonding in the ribose-binding pocket of kinases.
H-Bond Acceptors 4 (3 N, 1 O)Facilitates interactions with backbone amides in protein targets.
pKa (Piperidine N) < 1.0The electron-deficient pyrimidine ring significantly reduces the basicity of the piperidine nitrogen, preventing protonation at physiological pH.
Solubility High (DMSO, MeOH)Facilitates smooth handling in high-throughput screening (HTS) assays.

Part 2: Synthetic Routes & Regioselectivity[4]

The Challenge of Regiochemistry

The synthesis of this compound relies on the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine. A common pitfall for junior chemists is the lack of regiocontrol, leading to mixtures of C2- and C4-substituted products.

The Rule of Thumb: In unsubstituted 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.

  • Electronic Factor: The C4 carbon is para to one nitrogen and ortho to another, maximizing electron deficiency.

  • Steric Factor: The C4 position is generally less hindered than C2 (which is flanked by two nitrogens).

Optimized Protocol: C4-Selective Displacement

To maximize yield of the desired 4-substituted isomer, reaction conditions must be controlled to favor the kinetic product.

Step-by-Step Methodology:

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Piperidin-3-ol (1.0 equiv), DIPEA (1.2 equiv).

  • Solvent: Ethanol or IPA (Protic solvents can assist via H-bonding, but DCM is used if strictly kinetic control is needed at low temps).

  • Temperature:

    
     to Room Temperature. Avoid heating  initially, as higher temperatures increase the rate of the competing C2 attack.
    
  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in solvent and cool to

      
      .
      
    • Add DIPEA followed by the slow addition of piperidin-3-ol.

    • Monitor by TLC/LCMS. The C4-adduct (Product) typically forms within 1-2 hours.

    • Purification: The C4-isomer is usually more polar than the C2-isomer and bis-substituted byproducts. Flash column chromatography (0-10% MeOH in DCM) is effective.

Visualization: Synthesis & Regioselectivity Pathway

SynthesisPathway Start 2,4-Dichloropyrimidine TS_C4 Transition State (C4) Lower Energy Barrier Start->TS_C4 DIPEA, 0°C Kinetic Control TS_C2 Transition State (C2) Higher Energy Barrier Start->TS_C2 Heat / Excess Base Reagent Piperidin-3-ol (Nucleophile) Reagent->TS_C4 Product This compound (Target: C4 Substitution) TS_C4->Product Major (>90%) Byproduct Isomer Byproduct (C2 Substitution) TS_C2->Byproduct Minor

Figure 1: Regioselective synthesis pathway favoring C4 substitution via kinetic control.

Part 3: Reactivity & Functionalization

This scaffold is a "bifunctional linchpin." Once the piperidine is installed, the molecule offers two distinct vectors for elaboration.[2]

Vector A: The Electrophilic C2-Position ( / Suzuki)

The remaining chlorine at the C2 position is deactivated compared to the starting material but remains highly reactive toward:

  • Amines: High-temperature displacement (

    
    ) or Buchwald-Hartwig amination to generate 2,4-diaminopyrimidines (common kinase hinge-binding motif).
    
  • Boronic Acids: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.

Vector B: The Nucleophilic C3-Hydroxyl

The hydroxyl group on the piperidine ring allows for stereochemical exploration and solubility tuning.

  • Oxidation: Swern or Dess-Martin oxidation yields the ketone, allowing for reductive amination to introduce amines.

  • Etherification: Alkylation to extend the chain into solvent-exposed regions of the binding pocket.

  • Mitsunobu Reaction: Inversion of stereochemistry or conversion to an azide/amine.

Visualization: Reactivity Tree

ReactivityTree Core This compound C2_Branch C2-Cl Displacement (Electrophilic) Core->C2_Branch C3_Branch C3-OH Functionalization (Nucleophilic) Core->C3_Branch Amination Buchwald / SNAr (Adds Amines) C2_Branch->Amination Suzuki Suzuki Coupling (Adds Aryl Groups) C2_Branch->Suzuki Oxidation Oxidation to Ketone (-> Reductive Amination) C3_Branch->Oxidation Ether Etherification (Solubility Tuning) C3_Branch->Ether

Figure 2: Orthogonal reactivity vectors for library generation.

Part 4: Medicinal Chemistry Applications[1][4][6]

Kinase Inhibitor Design

The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition (e.g., Palbociclib, Abemaciclib).

  • Role of the Scaffold: The pyrimidine N1 acts as a hydrogen bond acceptor for the kinase hinge region. The C2-substituent (added later) often provides the H-bond donor.

  • Role of the Piperidine: It projects into the ribose-binding pocket or solvent front. The 3-OH group can form specific water-mediated H-bonds or interact with polar residues (e.g., Asp, Glu) to improve selectivity.

GPCR Ligands

In G-Protein Coupled Receptors (e.g., GPR119, Histamine H3), the piperidine nitrogen is often a key pharmacophore. By masking the basicity of the piperidine N via the pyrimidine attachment, this scaffold alters the pKa profile, potentially improving blood-brain barrier (BBB) penetration by reducing ionization at physiological pH.

Part 5: Handling, Stability & Safety[7]

Storage & Stability
  • Hygroscopicity: The hydroxyl group makes the solid slightly hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature for weeks, but long-term storage at

    
     is recommended to prevent slow hydrolysis of the chloride.
    
  • Solution Stability: Stable in DMSO/MeOH for >24 hours. Avoid acidic aqueous solutions for prolonged periods to prevent hydrolysis of the chloropyrimidine.

Safety Hazards
  • GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Wear nitrile gloves and eye protection. The chloropyrimidine moiety is a potential sensitizer; avoid inhalation of dust.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • PubChem. Compound Summary for CID 329777301. National Library of Medicine. Retrieved from .

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from .

  • MolCore. 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol and related isomers. Retrieved from .

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from .

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL Binding to Mitogen-Activated Protein Kinase Kinase Kinase 1 (MSK1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused framework for the in silico investigation of the binding of the novel small molecule, 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL, to its putative target, Mitogen-activated protein kinase kinase kinase 1 (MSK1). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the causal reasoning behind methodological choices, ensuring a robust and scientifically rigorous approach to predicting and analyzing the protein-ligand interactions.

Introduction: The Rationale for In Silico Investigation

The convergence of piperidine and pyrimidine scaffolds in a single molecule, as seen in this compound, presents a compelling case for its potential as a modulator of protein function. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors[1][2]. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloropyrimidine moiety, in particular, has been identified as a key pharmacophore in a novel class of covalent inhibitors of MSK1[3].

MSK1, a serine/threonine protein kinase, is involved in the regulation of gene expression in response to extracellular signals and has been implicated in inflammatory diseases and cancer. The discovery of selective inhibitors for MSK1 is therefore of significant therapeutic interest. Given the structural similarities between this compound and known MSK1 inhibitors, we hypothesize that this compound may also target MSK1.

In silico modeling provides a powerful and resource-efficient avenue to explore this hypothesis. Through a combination of molecular docking and molecular dynamics simulations, we can predict the binding pose of the ligand within the MSK1 active site, characterize the key intermolecular interactions, and estimate the stability of the protein-ligand complex. This guide will provide a step-by-step protocol for such an investigation, grounded in established scientific principles and leveraging widely used computational tools.

Overall Workflow

The in silico modeling process can be conceptualized as a multi-stage pipeline, beginning with the preparation of the protein and ligand structures and culminating in the detailed analysis of their dynamic interactions.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis & Interpretation PDB_retrieval Protein Structure Retrieval (PDB) Protein_prep Protein Preparation PDB_retrieval->Protein_prep Ligand_prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Ligand_prep->Docking Protein_prep->Docking Pose_selection Binding Pose Selection Docking->Pose_selection MD_setup MD Simulation Setup (GROMACS) Pose_selection->MD_setup MD_run MD Simulation MD_setup->MD_run Trajectory_analysis Trajectory Analysis MD_run->Trajectory_analysis Binding_energy Binding Free Energy Calculation (MM/PBSA) Trajectory_analysis->Binding_energy Interaction_analysis Interaction Analysis Trajectory_analysis->Interaction_analysis Results_interpretation Results Interpretation Binding_energy->Results_interpretation Interaction_analysis->Results_interpretation

Caption: Overall workflow for the in silico modeling of ligand binding.

Part 1: Structural Preparation - Laying the Foundation for Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is therefore of paramount importance.

Target Protein Selection and Preparation

Causality: The choice of the protein target is the most critical decision in this study. Based on the prevalence of the pyrimidine scaffold in kinase inhibitors and the specific discovery of chloropyrimidine-based MSK1 inhibitors, we have selected MSK1 as our primary target[1][2][3]. We will utilize the crystal structure of the human MSK1 C-terminal kinase domain in complex with a pyrrolopyrimidine inhibitor (PDB ID: 7UP4) as our starting point[3]. This structure provides a high-resolution view of the ATP-binding site and the interactions of a related chloropyrimidine moiety, offering a valuable template for our study.

Protocol: Protein Preparation

  • Obtain the PDB File: Download the coordinate file for PDB ID 7UP4 from the RCSB Protein Data Bank ([Link]).

  • Remove Unnecessary Molecules: The crystal structure may contain non-protein molecules such as water, ions, and co-solvents. These should be removed, with the exception of any structurally important water molecules that may mediate protein-ligand interactions. For this initial study, all water molecules will be removed to simplify the system. The co-crystallized ligand will also be removed.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added to the protein, and their positions optimized to satisfy hydrogen bonding networks. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) should be carefully considered and assigned.

  • Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein using a suitable force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions during docking and simulation.

  • Energy Minimization (Optional but Recommended): A brief energy minimization of the protein structure can relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Software: Tools such as UCSF Chimera, PyMOL, or the pdb2gmx module of GROMACS can be used for these preparatory steps.

Ligand Preparation

Causality: The ligand, this compound, must be accurately represented in a three-dimensional, low-energy conformation with correct atom types and partial charges.

Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing program like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to obtain a low-energy conformer.

  • Assign Partial Charges: Calculate and assign partial atomic charges to the ligand atoms. Gasteiger charges are a common choice for docking studies.

  • Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand. This information is used by the docking software to explore different conformations of the ligand within the protein's binding site.

Software: Open Babel, Avogadro, and AutoDockTools (ADT) are suitable for these tasks.

Part 2: Predicting the Binding Mode - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It is a powerful tool for generating initial hypotheses about the binding mode and identifying key interactions.

Causality: We will employ AutoDock Vina, a widely used and validated docking program, due to its balance of speed and accuracy. The docking process involves placing the flexible ligand into a defined region of the rigid protein (the binding site) and scoring the different poses based on a semi-empirical free energy force field.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format required by AutoDock Vina. This format includes atomic charges, atom types, and torsional information for the ligand.

  • Define the Binding Site (Grid Box): A grid box must be defined to encompass the ATP-binding site of MSK1. The coordinates of the co-crystallized inhibitor in 7UP4 can be used to center this box. The size of the box should be large enough to allow for translational and rotational freedom of the ligand.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Run the Docking Simulation: Execute AutoDock Vina with the prepared input files.

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Data Presentation: Predicted Binding Affinities

LigandPredicted Binding Affinity (kcal/mol)
This compound(Value to be determined by the docking run)

Visualization of the Predicted Binding Pose

G cluster_protein MSK1 Active Site Hinge Hinge Region (e.g., Leu501) Gatekeeper Gatekeeper Residue (e.g., Met498) DFG_motif DFG Motif Ligand This compound Ligand->Hinge H-bond to backbone Ligand->Gatekeeper Hydrophobic interaction Ligand->DFG_motif Potential interaction

Caption: Hypothetical interactions of the ligand within the MSK1 active site.

Part 3: Assessing Complex Stability and Dynamics - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Causality: We will use GROMACS, a versatile and high-performance MD simulation package. The simulation will be performed in a periodic box of water molecules with counter-ions to neutralize the system, mimicking physiological conditions. The simulation will allow us to observe the conformational changes of the protein and ligand, the stability of their interactions, and the role of solvent molecules.

Protocol: MD Simulation with GROMACS

  • Prepare the System:

    • Combine the coordinates of the protein and the selected ligand pose into a single file.

    • Define the simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological ion concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant number of particles, pressure, and temperature (NPT ensemble) to equilibrate the pressure and density of the system. Position restraints on the protein and ligand are gradually released.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

Analysis of MD Trajectories

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their initial positions to assess the stability of the system.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand.

  • Visual Inspection: Visually inspect the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

Part 4: Quantifying Binding Strength - Binding Free Energy Calculations

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose.

Causality: The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. It offers a good compromise between accuracy and computational cost.

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Extract a number of snapshots (e.g., 100-1000) from the stable part of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

    • Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.

    • Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann or Generalized Born model.

    • Nonpolar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated as: ΔGbind = ΔEMM + ΔGsolvation - TΔS where ΔGsolvation = ΔGpolar + ΔGnonpolar, and TΔS is the conformational entropy change upon binding (often neglected in standard MM/PBSA calculations due to its computational complexity).

Data Presentation: Binding Free Energy Components

Energy ComponentValue (kJ/mol)
ΔEvdw(Value)
ΔEelec(Value)
ΔGpolar(Value)
ΔGnonpolar(Value)
ΔGbind (without entropy) (Value)

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow to investigate the binding of this compound to its putative target, MSK1. By following the detailed protocols for structural preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can generate robust and insightful predictions about the binding mode, stability, and affinity of this novel compound.

The results of this study will provide a strong foundation for further experimental validation, such as in vitro kinase assays and co-crystallization experiments. Furthermore, the detailed interaction analysis can guide the rational design of more potent and selective analogs of this compound as potential therapeutic agents targeting MSK1.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

  • Examples of piperidine pyrimidine amides with inhibitory activity. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link]

  • Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. [Link]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • GROMACS tutorial | Biomolecular simulations. [Link]

  • Calculation of binding free energies. [Link]

Sources

Methodological & Application

Topic: A Framework for the Antimicrobial and Cytotoxicity Screening of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Preamble: Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with therapeutic potential.[1] The heterocyclic scaffolds of pyrimidine and piperidine are cornerstones in medicinal chemistry, known to produce a wide array of biologically active compounds.[2][3][4] Specifically, chloropyrimidine derivatives have been identified as a promising class of antimicrobial agents, with some demonstrating potent activity against pathogenic bacteria, including Mycobacterium tuberculosis.[5][6] Similarly, the piperidine ring is a structural feature in numerous natural and synthetic compounds with established antimicrobial efficacy.[7][8]

The compound 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL represents a logical conjunction of these two privileged scaffolds. While no specific bioactivity data for this exact molecule is currently published[9], its structure warrants a thorough investigation into its potential as a novel antimicrobial agent. This document provides a comprehensive, field-proven framework for the systematic screening of this compound, guiding researchers from initial qualitative assessments to quantitative determination of efficacy and selective toxicity. Our approach emphasizes a hierarchical screening cascade designed to maximize data quality while conserving resources, ensuring that subsequent, more intensive studies are built upon a robust foundation.

Part 1: Foundational Steps — Compound Authentication and Preparation

Before biological evaluation, the integrity of the test article is paramount. Commercial suppliers of novel chemical entities may provide limited analytical data. Therefore, the first step in any screening campaign is to validate the identity and purity of this compound.

1.1. Physicochemical Characterization (Trustworthiness Pillar)

  • Identity Confirmation: Verify the molecular structure using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected molecular formula is C₉H₁₂ClN₃O.[9]

  • Purity Assessment: Determine the purity of the compound, preferably by High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is recommended for initial screening to avoid confounding results from impurities.

  • Solubility Determination: Establish the compound's solubility profile in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions.[10] It is critical to determine the maximum concentration of DMSO that can be used in assays without affecting microbial growth or mammalian cell viability (typically ≤1% v/v).

1.2. Preparation of Stock Solutions A precisely prepared and stored stock solution is the bedrock of reproducible results.

  • Protocol: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~46.8 mM).

  • Causality: A high-concentration stock minimizes the volume of DMSO introduced into the final assay, thereby reducing solvent-induced artifacts.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Part 2: A Hierarchical Screening Workflow

A tiered approach is the most efficient methodology for screening novel compounds. It begins with broad, cost-effective assays to identify any antimicrobial "signal" and progresses to more complex, quantitative evaluations for promising candidates.

Screening_Workflow start Compound QC (Purity, Identity, Solubility) primary Primary Screen: Qualitative Agar Disk Diffusion start->primary decision1 Zone of Inhibition? primary->decision1 secondary Secondary Screen: Quantitative Broth Microdilution (MIC) decision1->secondary  Yes no_activity Inactive / Archive decision1->no_activity No   cytotox Parallel Screen: In Vitro Cytotoxicity (IC50) secondary->cytotox informs decision2 Potent MIC? secondary->decision2 analysis Data Analysis: Calculate Selectivity Index (SI) cytotox->analysis tertiary Tertiary Screen: Time-Kill Kinetics decision2->tertiary  Yes decision2->no_activity No   tertiary->analysis end Lead Candidate Progression analysis->end

Caption: Hierarchical workflow for antimicrobial compound screening.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems for evaluating this compound.

Protocol 1: Primary Screening - Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.[11][12]

  • Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. Antimicrobial activity is visualized as a clear zone of growth inhibition around the disk.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]

    • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.

    • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

    • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in a suitable solvent) onto a disk.

    • Controls:

      • Positive Control: A disk loaded with a known antibiotic (e.g., Chloramphenicol, 30 µg).[11]

      • Negative Control: A disk loaded with the solvent (e.g., DMSO) used to dissolve the test compound.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Collection: Measure the diameter (in mm) of the zone of inhibition.

Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantifying the potency of an antimicrobial agent.[1][13][14]

  • Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. The lowest concentration that completely inhibits visible microbial growth after incubation is recorded as the Minimum Inhibitory Concentration (MIC).

  • Step-by-Step Methodology:

    • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

    • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

    • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to the desired final test range.

    • Controls:

      • Growth Control (Well 11): Contains MHB and bacteria, but no compound.

      • Sterility Control (Well 12): Contains 100 µL of MHB only.

    • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[10]

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be read visually or with a microplate reader at 600 nm.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)

Determining cytotoxicity is essential to ensure the compound is selectively toxic to microbes and not host cells.[15][16]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[17]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Controls: Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

    • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Data Collection: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability versus log concentration and fitting the data to a dose-response curve.

Part 4: Data Presentation and Interpretation

Table 1: Example Antimicrobial Activity Data

Test Organism Gram Stain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus Positive 8 18
Bacillus subtilis Positive 16 15
Escherichia coli Negative 64 10
Pseudomonas aeruginosa Negative >128 0

| Candida albicans | Fungi | 32 | 12 |

Table 2: Example Cytotoxicity and Selectivity Index

Cell Line IC₅₀ (µg/mL) Target Organism MIC (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
HEK293 160 S. aureus 8 20

| HEK293 | 160 | E. coli | 64 | 2.5 |

  • Interpretation: A higher Selectivity Index (SI) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

Part 5: Mechanistic Considerations

Understanding the potential mechanism of action provides a rational basis for further optimization. The structure of this compound suggests several plausible bacterial targets.

MoA_Targets compound This compound cell_wall Cell Wall Synthesis (Peptidoglycan) compound->cell_wall protein_synth Protein Synthesis (Ribosomes) compound->protein_synth nucleic_acid Nucleic Acid Synthesis (DNA/RNA) compound->nucleic_acid membrane Cell Membrane Integrity compound->membrane ddl D-alanine:D-alanine Ligase (Ddl) (High Probability Target) cell_wall->ddl e.g.

Caption: Major antibacterial drug targets within a bacterial cell.[18][19]

  • Expertise & Causality: Given that related pyrimidine compounds can inhibit D-alanine:D-alanine ligase (Ddl), an essential enzyme in peptidoglycan synthesis, this pathway represents a high-priority target for investigation.[14] An initial time-kill kinetic study can provide insight into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), which can help narrow down the possible mechanisms of action.[13]

References

  • Habinc, A., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kamaruzzaman, M. F., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Retrieved from [Link]

  • Adusei, E., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Goldman, R. C., et al. (2000). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Tadesse, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

  • Thriveni, K., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • El-Gohary, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology. Retrieved from [Link]

  • Thriveni, K., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ren, D., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Retrieved from [Link]

  • Agrawal, V. K., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Stokes, J. M., et al. (2020). A multiplexable assay for screening antibiotic lethality against drug-tolerant bacteria. Nature Protocols. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2014). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Retrieved from [Link]

  • Life Science Journal. (2014). The synthesis and antimicrobial activity of new piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloropyrimidines as a New Class of Antimicrobial Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from [Link]

  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of Chloropyrimidinyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting


 Scale-Up for Kinase Inhibitor Scaffolds

Introduction: The Scaffold & The Challenge

You are likely here because you are scaling up a Chloropyrimidinyl Piperidine scaffold—a critical structural motif found in CDK4/6 inhibitors like Palbociclib and Ribociclib .

While the fundamental reaction is a Nucleophilic Aromatic Substitution (


), the transition from gram to kilogram scale introduces non-linear variables: regioselectivity drift, hydrolysis of the labile chloride, and difficult purge of residual piperidine. This guide treats your chemical process as a programmable system where inputs (stoichiometry, temperature, pH) must be locked to guarantee the output (Critical Quality Attributes).

Module 1: Regioselectivity Control (The "Wrong Isomer" Alert)

User Query:

"I am reacting 2,4-dichloropyrimidine with a piperidine derivative. On a 5g scale, I got 95:5 regioselectivity favoring the C-4 isomer. On a 500g scale, the ratio dropped to 85:15. Why is my selectivity eroding?"

Root Cause Analysis:

Regioselectivity in pyrimidines is governed by the competition between the C-4 position (kinetically favored due to the


-effect of adjacent nitrogens) and the C-2 position . On scale, localized "hot spots" due to poor mixing or fast addition rates can overcome the activation energy difference, leading to increased C-2 attack. Furthermore, if your piperidine is sterically hindered, the thermodynamic preference shifts.
Troubleshooting Protocol:
VariableAdjustment for Scale-UpMechanism of Action
Temperature low (-10°C to 0°C) initiallyLow temperature maximizes the kinetic difference between C-4 and C-2 transition states (Hammond Postulate).
Solvent Polarity Switch to IPA or n-Butanol Protic solvents stabilize the transition state (Meisenheimer complex) via H-bonding, often enhancing C-4 selectivity compared to aprotic solvents like THF.
Base Choice Use DIPEA or TEA (1.05 eq)Avoid strong inorganic bases (NaH,

) initially. High localized pH promotes non-selective attack and hydrolysis.
Addition Mode Inverse Addition Slowly add the amine to the cold pyrimidine solution. This keeps the pyrimidine in excess, statistically favoring the most reactive site (C-4).
The Self-Validating Check (IPC):
  • Method: HPLC/UPLC (Reverse Phase).

  • Checkpoint: Sample at 50% amine addition.

  • Criteria: If C-2 isomer > 3%, stop addition, lower temperature by 10°C, and resume.

Module 2: Impurity Management (Hydrolysis & Bis-Addition)

User Query:

"My LC-MS shows a mass of M-18 (Hydrolysis) and M+Amine (Bis-addition). The hydrolysis impurity tracks with the product and is hard to crystallize out."

Technical Insight:

The chloropyrimidine moiety is moisture-sensitive, especially under basic conditions at elevated temperatures. The "Hydrolysis Impurity" (Hydroxypyrimidine) is a dead-end byproduct that acts as a crystallographic poison.

Visualizing the Impurity Landscape

ReactionPathways Start 2,4-Dichloropyrimidine + Piperidine C4_Product C-4 Product (Desired) Start->C4_Product Kinetic Control (Low Temp) C2_Product C-2 Isomer (Regio-Impurity) Start->C2_Product Thermodynamic/Steric (High Temp) Hydrolysis Hydroxypyrimidine (Moisture Impurity) Start->Hydrolysis Wet Solvent Inorganic Base Bis_Product Bis-Piperidine (Over-reaction) C4_Product->Bis_Product Excess Amine High Temp

Caption: Reaction pathways showing the competition between the desired C-4 substitution and common impurity forming side-reactions.

Prevention Protocol:
  • Water Content (Karl Fischer): Ensure reaction solvent KF < 0.05%.

  • Base Scavenging: If using inorganic bases (e.g.,

    
    ), use anhydrous mesh. For organic bases, ensure they are dry.
    
  • Stoichiometry Lock: Use 0.95 - 0.98 equivalents of piperidine relative to the pyrimidine.

    • Why? It is easier to wash away unreacted chloropyrimidine (non-polar) than to remove bis-substituted byproduct or residual amine.

Module 3: Process Safety & Engineering (The Exotherm)

User Query:

"We saw a rapid temperature spike (20°C to 55°C) upon adding the base on a 2kg run. The pressure relief valve triggered."

Engineering Solution:

 reactions are exothermic. On a small scale, heat dissipates through the flask walls. On a large scale, the surface-area-to-volume ratio decreases drastically, turning the reactor into an adiabatic system.
The "Heat-Flow" Dosing Strategy:

Instead of dosing by time (e.g., "add over 1 hour"), dose by Heat Flow (


) .
  • Calculate Adiabatic Temperature Rise (

    
    ):  Determine the max temp rise if cooling fails.
    
  • Dosing Control: Link the addition pump to the internal reactor temperature (

    
    ).
    
    • Logic: If

      
      , STOP PUMP .
      
    • Resume: When

      
       returns to setpoint.
      
  • Agitation: Ensure Tip Speed > 1.5 m/s to prevent "pooling" of the dense chlorinated pyrimidine at the bottom of the reactor.

Module 4: Work-up & Isolation (The "Sticky Solid" Ticket)

User Query:

"The product is an oil/sticky solid. I can't filter it, and extraction leaves residual piperidine which fails the genotoxicity spec."

Optimization Workflow:

Residual piperidine is a secondary amine and a potential structural alert. It must be purged to <100 ppm.

Decision Tree: Isolation Strategy

WorkupStrategy Start Reaction Complete (IPC Pass) SolubilityCheck Is Product Soluble in Acidic Water? Start->SolubilityCheck Yes Yes (Basic Product) SolubilityCheck->Yes No No (Neutral/Insoluble) SolubilityCheck->No Recommended Recommended Protocol: Controlled pH Precipitation SolubilityCheck->Recommended CorrectPath Reverse Logic: Product forms salt in water Yes->CorrectPath AcidWash 1. Dissolve in EtOAc 2. Wash w/ 0.5M HCl (pH 3-4) PhaseSep Piperidine stays in Aqueous Product stays in Aqueous? CorrectPath->AcidWash CAUTION: Product Loss Quench Add Water slowly to Reaction Mix Filter Slurry & Filter Step1 Homogeneous Aqueous Layer Recommended->Step1 1. Acidify to pH 2 (Solubilize Product & Amine) Step2 Step2 Step1->Step2 2. Wash w/ DCM (Remove impurities) Step3 Step3 Step2->Step3 3. Basify to pH 8-9 (Precipitate Product) FinalFilter Pure Product (Piperidine remains in filtrate) Step3->FinalFilter Filter Free Base

Caption: pH-swing workup strategy to separate product from residual piperidine and neutral impurities.

The "pH Swing" Protocol (Best Practice):
  • Quench: Add reaction mixture to water.

  • Acidify: Adjust to pH 2-3 using HCl. The piperidinyl product (basic) and residual piperidine will dissolve in the aqueous phase.

  • Wash: Extract with DCM or MTBE. Neutral impurities (unreacted chloropyrimidine, bis-adducts) move to the organic layer.Discard Organic Layer.

  • Basify: Slowly adjust the aqueous layer to pH 8-9 (using NaOH or

    
    ).
    
  • Isolate: The product should precipitate as a free base. Residual piperidine (highly water-soluble) remains in the mother liquor.

  • Filter: Collect the solid.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Chemical Industry. Academic Press. (General reference for scale-up principles).
  • Bouché, L., et al. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development. Link[1]

  • BenchChem. (2025).[2][3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Link

  • Rao, K. S., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Off-Target Profile of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an aspiration more than a reality. The intricate dance between a small molecule and the complex cellular proteome often leads to unintended interactions, known as off-target effects. These effects can range from benign to therapeutically beneficial or, more commonly, detrimental, leading to toxicity and unforeseen side effects.[1][2] This guide provides a comprehensive analysis of the potential off-target effects of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL , a compound of interest in contemporary medicinal chemistry.

Our analysis will not merely list potential off-targets but will delve into the structural rationale for these interactions and present a comparative overview of state-of-the-art methodologies for their identification and validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic candidates with the highest degree of specificity and safety.

Structural Rationale for Off-Target Interactions

The chemical architecture of this compound presents two key moieties that warrant close examination for their potential to engage in off-target binding: the 2-chloropyrimidine ring and the piperidin-3-ol core.

  • The 2-Chloropyrimidine Moiety: This electrophilic heterocyclic system is a known "warhead" in covalent inhibitors.[3] The chlorine atom at the 2-position can be susceptible to nucleophilic aromatic substitution (SNAAr) by cysteine residues within the ATP-binding pocket of kinases, leading to irreversible inhibition.[3] While this can be by design for a specific target, it also presents a significant risk for off-target covalent modification of other kinases or proteins harboring a reactive cysteine.

  • The Piperidine Core: The piperidine scaffold is a ubiquitous "privileged structure" in medicinal chemistry, found in a multitude of approved drugs.[4][5] Its basic nitrogen can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding sites of G-protein coupled receptors (GPCRs), ion channels, and various enzymes, making it a frequent flyer in off-target interactions.[5]

Given these structural features, a primary concern for this compound is its potential interaction with the human kinome.

Comparative Analysis of Off-Target Profiling Methodologies

To elucidate the off-target profile of this compound, a multi-pronged approach employing both biochemical and cell-based assays is essential. Below, we compare three gold-standard techniques.

Methodology Principle Advantages Limitations Typical Data Output
KINOMEscan™ In vitro competition binding assay where the compound is tested against a panel of DNA-tagged kinases. The amount of kinase bound to a ligand-immobilized solid support is quantified.[6][7][8]- Broad coverage of the human kinome (>480 kinases).[6][7] - Quantitative binding affinity (Kd) data. - High throughput and reproducibility.[8] - Can identify non-type I inhibitors.[8]- In vitro system, lacks cellular context (e.g., ATP concentration, scaffolding proteins). - Does not confirm functional inhibition. - Can miss targets that require post-translational modifications for binding.Percent of control, Kd values, and selectivity score.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein in intact cells upon ligand binding.[9][10][11] Ligand-bound proteins are more resistant to heat-induced denaturation.[9][10]- Confirms target engagement in a physiological cellular environment.[10][11] - Can be adapted to a high-throughput format.[10] - Applicable to a wide range of protein targets, not just enzymes.[9]- Requires a specific antibody for each target of interest for traditional Western blot-based readout. - Throughput can be lower for proteome-wide analysis without mass spectrometry. - Thermal stabilization does not always correlate with functional activity (agonism vs. antagonism).Thermal melt curves, showing a shift in the melting temperature (Tm) of the target protein.[9]
Phenotypic Screening Assesses the effect of a compound on cellular morphology, function, or viability across a panel of diverse cell lines.[1]- Unbiased, function-first approach that can reveal unexpected biological activities.[1] - Provides insights into the overall cellular consequence of target and off-target engagement.- Does not directly identify the molecular target(s). - Can be confounded by non-specific cytotoxicity. - Requires extensive follow-up studies for target deconvolution.IC50 values for cell viability/proliferation, changes in biomarker expression, or morphological changes.

Hypothetical Off-Target Profile of this compound

Based on a hypothetical KINOMEscan™ screen at a concentration of 1 µM, we can illustrate a potential off-target profile. For the purpose of this guide, let's assume the intended target is a hypothetical kinase, "Target Kinase A" (TKA).

Target Binding (% of Control) Binding Affinity (Kd) Target Family Potential Implication
TKA (On-Target) 2% 25 nM CMGC Efficacy
SRC 15% 150 nM Tyrosine Kinase Anti-inflammatory effects, potential for GI toxicity
VEGFR2 22% 250 nM Tyrosine Kinase Anti-angiogenic effects, potential for hypertension
p38α (MAPK14) 30% 400 nM CMGC Modulation of inflammatory response
ROCK1 45% >1 µM AGC Potential for cardiovascular effects

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would require experimental validation.

Experimental Protocols for Off-Target Validation

To validate the hypothetical findings from the KINOMEscan™, a tiered approach is recommended.

Workflow for Off-Target Profiling

The following diagram illustrates a logical workflow for identifying and validating off-target effects.

OffTargetWorkflow Start Compound of Interest This compound BroadScreen Broad Off-Target Screen (e.g., KINOMEscan™) Start->BroadScreen Test at 1-10 µM HitIdent Identify Potential Off-Targets (Hits) BroadScreen->HitIdent Analyze binding data CellularEngage Cellular Target Engagement (CETSA®) HitIdent->CellularEngage Select top hits (e.g., SRC, VEGFR2) PhenoScreen Phenotypic Screening HitIdent->PhenoScreen Parallel validation FunctionalAssay Functional Assay (e.g., p-SRC Western Blot) CellularEngage->FunctionalAssay Confirm engagement in cells Conclusion Comprehensive Off-Target Profile FunctionalAssay->Conclusion Correlate binding with function PhenoScreen->Conclusion Identify cellular consequences

Caption: A streamlined workflow for comprehensive off-target analysis.

Protocol: Cellular Thermal Shift Assay (CETSA®) for SRC Kinase

This protocol details the validation of SRC as a potential off-target.

Objective: To determine if this compound engages and thermally stabilizes SRC kinase in intact human cells.

Materials:

  • Human cell line expressing SRC (e.g., HT-29).

  • This compound.

  • Dasatinib (positive control, known SRC inhibitor).

  • DMSO (vehicle control).

  • PBS, lysis buffer with protease and phosphatase inhibitors.

  • Anti-SRC antibody, secondary antibody.

  • Equipment for Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Plate HT-29 cells and grow to 80-90% confluency.

    • Treat cells with 1 µM of this compound, 1 µM Dasatinib, or DMSO for 1 hour.

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against SRC, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands and quantify the band intensities.

  • Data Analysis:

    • Plot the band intensities against the corresponding temperature for each treatment group.

    • Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.

Signaling Pathway Implications

An off-target interaction with a kinase like SRC can have significant downstream consequences. The diagram below illustrates the central role of SRC in cellular signaling.

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC RTK->SRC Integrin Integrin Integrin->SRC GPCR GPCR GPCR->SRC FAK FAK SRC->FAK RAS RAS/MAPK Pathway SRC->RAS STAT3 STAT3 SRC->STAT3 PI3K PI3K/AKT Pathway SRC->PI3K Compound 1-(2-Chloropyrimidin-4-YL) piperidin-3-OL Compound->SRC Inhibition Migration Migration FAK->Migration Proliferation Cell Proliferation RAS->Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival

Caption: Off-target inhibition of SRC can disrupt multiple signaling pathways.

Conclusion and Future Directions

The analysis of this compound underscores the critical importance of early and comprehensive off-target profiling in drug development.[12] The presence of a reactive chloropyrimidine and a versatile piperidine core suggests a propensity for interactions with kinases and other protein families. While broad screening assays like KINOMEscan™ provide a valuable landscape of potential interactions, they must be complemented by cell-based target engagement and functional assays to confirm physiological relevance.[13]

Understanding the off-target profile is not merely a safety-checking exercise; it can unveil new therapeutic opportunities and provide a deeper understanding of a compound's mechanism of action. For this compound, any identified and validated off-target activities must be carefully considered in the context of the intended therapeutic indication to gauge the overall risk-benefit profile. Further investigation using proteome-wide thermal shift assays coupled with mass spectrometry could provide an even more unbiased and comprehensive view of its cellular interactome.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • KINOMEscan Technology. Eurofins Discovery.
  • In silico off-target profiling for enhanced drug safety assessment. National Institutes of Health (NIH).
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information (NCBI).
  • Kinase Screening & Profiling Service. BPS Bioscience.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Center for Biotechnology Information (NCBI).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Mitigating off-target effects of 2-(Piperidin-1-yl)acetohydrazide. Benchchem.

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Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL, a heterocyclic compound that, due to its structure, requires careful management. Our objective is to empower you with the knowledge to not only comply with regulations but also to foster a culture of safety and environmental stewardship within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The Globally Harmonized System (GHS) classification for this compound indicates it is Acutely Toxic (Oral), Category 3 , with the signal word "Danger" and the hazard statement H301: Toxic if swallowed.

  • Chlorinated Pyrimidine: Chlorinated heterocyclic compounds can be toxic and may pose environmental hazards. Their disposal often requires high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.

  • Piperidine: Piperidine and its derivatives are typically flammable, corrosive, and toxic. They can cause severe skin burns and eye damage.

Therefore, it is crucial to treat this compound as a hazardous substance, requiring stringent safety precautions during handling and disposal.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationThis compoundPiperidine (for comparison)
GHS Pictograms




Signal Word DangerDanger
Hazard Statements H301: Toxic if swallowedH225: Highly flammable liquid and vapourH311: Toxic in contact with skinH331: Toxic if inhaledH314: Causes severe skin burns and eye damage
Precautionary Statements P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute oral toxicity and the potential for skin and eye irritation based on its structural components, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.

  • Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (nitrile or neoprene), is essential. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management: Preparedness is Key

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment of Solid Spills: If the spill involves the solid compound, carefully cover it with a damp paper towel to prevent the generation of airborne dust.

  • Neutralization and Absorption: For small spills, cautiously neutralize with a suitable agent if recommended by your institution's safety protocols. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste through a licensed disposal service.

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the chlorinated heterocyclic structure, preventing the release of harmful substances into the environment.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly with incompatible materials such as strong oxidizing agents, to prevent unforeseen chemical reactions.[1][2]

Step 2: Containerization

  • Chemically Compatible Containers: Use a robust, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closure: Ensure the container has a secure, tight-fitting lid to prevent any leakage or release of vapors.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

Step 4: Arranging for Professional Disposal

  • Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Documentation: Ensure all necessary waste disposal forms and manifests are completed accurately as required by your institution and local regulations.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container for this chemical.

  • Final Disposal of Container: After triple rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm this with your local EHS guidelines. Deface the original label before disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate into a Dedicated 'Chlorinated Heterocyclic Waste' Container fume_hood->segregate label_container Label Container: 'Hazardous Waste' Chemical Name & Date segregate->label_container no_mixing Do Not Mix with Incompatible Chemicals label_container->no_mixing saa Store in Satellite Accumulation Area (SAA) no_mixing->saa secondary_containment Use Secondary Containment saa->secondary_containment ventilated_area Ensure Good Ventilation secondary_containment->ventilated_area ehs_contact Contact Environmental Health & Safety (EHS) ventilated_area->ehs_contact waste_pickup Arrange for Pickup by Licensed Waste Hauler ehs_contact->waste_pickup incineration High-Temperature Incineration (Preferred Method) waste_pickup->incineration documentation Complete Waste Manifest waste_pickup->documentation

Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the hazards, implementing robust safety protocols, and adhering to a systematic disposal plan, you contribute to the protection of your colleagues, the community, and the environment. Let this guide serve as a cornerstone for your laboratory's commitment to a culture of safety that extends beyond the bench to the final disposition of every chemical.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine.
  • Google APIs. (n.d.). Physical Incompatibility.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Google APIs. (n.d.). Physical Incompatibility.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
  • Australian Prescriber. (2008). To mix or not to mix – compatibilities of parenteral drug solutions.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls - PMC.
  • Biology Discussion. (n.d.). Incompatibility of Drugs in Prescription: 3 Types | Pharmacology.

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